molecular formula C4H10BrNO2 B12538156 2-(Dimethylamino)acetic acid;hydrobromide CAS No. 668436-95-1

2-(Dimethylamino)acetic acid;hydrobromide

Cat. No.: B12538156
CAS No.: 668436-95-1
M. Wt: 184.03 g/mol
InChI Key: BHLNMEYGKSCWEN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)acetic acid;hydrobromide: is a chemical compound with the molecular formula C4H10BrNO2. It is also known as N,N-Dimethylglycine hydrobromide. This compound is a derivative of glycine, where the amino group is substituted with two methyl groups, and it is combined with hydrobromic acid to form the hydrobromide salt. It is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)acetic acid;hydrobromide typically involves the reaction of dimethylamine with chloroacetic acid, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions usually include:

    Temperature: The reaction is often carried out at room temperature.

    Solvent: Water or an organic solvent like ethanol can be used.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction conditions.

    Purification: The product is typically purified through crystallization or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)acetic acid;hydrobromide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Nucleophiles: Various nucleophiles like halides, cyanides, or amines can be used in substitution reactions.

Major Products:

    Oxidation Products: N,N-Dimethylglycine N-oxide.

    Reduction Products: Dimethylamine and acetic acid.

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry: 2-(Dimethylamino)acetic acid;hydrobromide is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block for more complex molecules.

Biology: In biological research, it is used to study the metabolism of dimethylglycine and its role in various biochemical pathways. It is also used in the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)acetic acid;hydrobromide involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methyl donor in methylation reactions, influencing the activity of enzymes and other proteins. It can also modulate the levels of dimethylglycine in cells, affecting metabolic processes and energy production.

Comparison with Similar Compounds

    N,N-Dimethylglycine: The parent compound without the hydrobromide salt.

    Betaine: Another methylated derivative of glycine with similar biochemical properties.

    Sarcosine: A related compound with a single methyl group on the amino group.

Uniqueness: 2-(Dimethylamino)acetic acid;hydrobromide is unique due to its specific combination of dimethylamino and hydrobromide groups, which confer distinct chemical and physical properties. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

CAS No.

668436-95-1

Molecular Formula

C4H10BrNO2

Molecular Weight

184.03 g/mol

IUPAC Name

2-(dimethylamino)acetic acid;hydrobromide

InChI

InChI=1S/C4H9NO2.BrH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H

InChI Key

BHLNMEYGKSCWEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)O.Br

Origin of Product

United States

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